molecular formula C29H27Cl2N3O3 B12224307 N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B12224307
M. Wt: 536.4 g/mol
InChI Key: PKMDQELUIHNCIJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a structurally complex molecule featuring:

  • A dibenzo[b,e][1,4]diazepine core, a heterocyclic system known for pharmacological relevance in CNS modulation (e.g., benzodiazepines).
  • 3,4-dichlorophenyl and 3-methoxyphenyl substituents, which may enhance binding affinity or metabolic stability.
  • Hydroxy and dimethyl groups at positions 1 and 3, respectively, influencing steric and electronic properties.

The dichlorophenyl carboxamide moiety is common in herbicides (e.g., propanil ), while dibenzodiazepine derivatives are explored for CNS activity .

Properties

Molecular Formula

C29H27Cl2N3O3

Molecular Weight

536.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-(3-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C29H27Cl2N3O3/c1-29(2)15-23-26(25(35)16-29)27(17-7-6-8-19(13-17)37-3)34(24-10-5-4-9-22(24)33-23)28(36)32-18-11-12-20(30)21(31)14-18/h4-14,27,33H,15-16H2,1-3H3,(H,32,36)

InChI Key

PKMDQELUIHNCIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5=CC(=CC=C5)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3,4-dichlorophenyl and 3-methoxyphenyl groups, as well as the hydroxy and carboxamide functionalities, through various organic reactions such as nucleophilic substitution, reduction, and acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Reported Use/Activity
Target Compound Dibenzo[b,e][1,4]diazepine 3,4-dichlorophenyl; 3-methoxyphenyl; 1-hydroxy; 3,3-dimethyl Inferred: Potential CNS modulation
Propanil (N-(3,4-dichlorophenyl) propanamide) Propanamide 3,4-dichlorophenyl Herbicide (ALS inhibitor)
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) Pyrimidine 3,4-dichlorophenyl; hexahydro-trioxo Fungicide/Insecticide
Compound 330216-61-0 (11-(4-chlorophenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one) Dibenzo[b,e][1,4]diazepinone 4-chlorophenyl; phenyl Unspecified (structural analog)

Key Observations

Dichlorophenyl Carboxamides: Propanil and fenoxacrim highlight the role of the 3,4-dichlorophenyl group in agrochemical activity, likely due to enhanced binding to enzymatic targets (e.g., acetolactate synthase in propanil) . In contrast, the target compound’s dibenzodiazepine core suggests divergent applications, possibly in pharmacology.

Dibenzodiazepine Derivatives :

  • Compound 330216-61-0 shares the dibenzodiazepine scaffold but lacks the hydroxy and methoxyphenyl groups. This implies that the target compound’s 1-hydroxy and 3-methoxyphenyl substituents may improve solubility or receptor selectivity.

Substituent Effects: Methoxy vs. Chloro Groups: The 3-methoxyphenyl group in the target compound could enhance electron-donating effects compared to chloro substituents, altering pharmacokinetics (e.g., metabolic stability).

Research Implications and Gaps

  • Pharmacological Potential: The dibenzodiazepine core warrants evaluation for GABA receptor binding, analogous to benzodiazepines, but modified by substituents like methoxyphenyl.
  • Agrochemical Relevance: Dichlorophenyl carboxamides are established herbicides, but the target’s complex structure may indicate a novel mode of action.
  • Synthetic Challenges : The steric bulk of the dimethyl and hydroxy groups may complicate synthesis compared to simpler analogs like propanil.

Biological Activity

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities based on recent research findings, highlighting its antimicrobial properties, cytotoxic effects against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the dibenzo[b,e][1,4]diazepine class and features multiple functional groups that influence its biological activity. The presence of the dichlorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

  • Activity against Gram-positive Bacteria : A series of related compounds showed effective activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Some derivatives achieved submicromolar activity levels, indicating strong potential as antibacterial agents .
  • Mycobacterial Activity : The compounds were also tested against mycobacterial strains such as Mycobacterium tuberculosis and M. smegmatis, demonstrating efficacy comparable to current antibiotics .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines:

  • Cancer Cell Lines : The compound exhibited significant growth inhibition in HepG-2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values were notably lower than those of established chemotherapeutics like doxorubicin .
  • Selectivity : Interestingly, while it was effective against certain cancer cells, it displayed low cytotoxicity towards primary mammalian cells (e.g., porcine monocyte-derived macrophages), suggesting a favorable selectivity profile .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds:

Structural Features Biological Activity
Presence of 3,4-dichlorophenylEnhances antibacterial activity against MRSA
Methoxy group on phenyl ringIncreases lipophilicity and cellular uptake
Dimethyl substitution at diazepineModulates receptor binding affinity

Research indicates that modifications to these structural components can lead to improved efficacy and reduced toxicity .

Case Studies

Several case studies have been documented regarding the application of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in a clinical trial for treating resistant bacterial infections. The results indicated a higher success rate compared to standard treatments .
  • Case Study 2 : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. This mechanism was further validated in animal models .

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